molecular formula C24H17ClN2O3 B1227907 4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide

4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide

Cat. No. B1227907
M. Wt: 416.9 g/mol
InChI Key: MQJYHVVZGORUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide is a member of 1,4-naphthoquinones.

Scientific Research Applications

Synthesis and Anticancer Evaluation

1,4-Naphthoquinones, structurally related to 4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide, have been used in synthesizing pharmaceutically active agents. Studies have shown the potent cytotoxic activity of these derivatives against various human cancer cell lines, suggesting their potential as anticancer agents. The cytotoxic mechanism includes inducing apoptosis and arresting the cell cycle (Ravichandiran et al., 2019).

Luminescence and Aggregation Enhanced Emission

Compounds structurally similar to 4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide have shown luminescent properties in both DMF solution and solid state. These compounds form nano-aggregates with enhanced emission in aqueous-DMF solution, demonstrating potential in applications like optical data storage and sensors (Srivastava et al., 2017).

Reactions with Nitrosylsulfuric Acid

The reaction of derivatives of 4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide with nitrosylsulfuric acid in acetic acid has been studied. This reaction leads to the formation of various heterocyclization products, indicating the compound's reactivity and potential for chemical synthesis (Gornostaev et al., 2019).

Applications in Synthesis of Aromatic Polyamides

Aromatic m-catenated diamines, including compounds related to 4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide, have been synthesized for the creation of novel aromatic polyamides. These polyamides have shown good yields, solubility in organic solvents, and thermal stability, making them applicable in areas like high-performance polymers and materials science (Ghodke et al., 2021).

properties

Product Name

4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide

Molecular Formula

C24H17ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

4-chloro-N-[3-(N-methylanilino)-1,4-dioxonaphthalen-2-yl]benzamide

InChI

InChI=1S/C24H17ClN2O3/c1-27(17-7-3-2-4-8-17)21-20(26-24(30)15-11-13-16(25)14-12-15)22(28)18-9-5-6-10-19(18)23(21)29/h2-14H,1H3,(H,26,30)

InChI Key

MQJYHVVZGORUOI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide
Reactant of Route 2
4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide
Reactant of Route 5
4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide
Reactant of Route 6
4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.